molecular formula C18H16F3NO2 B5887881 3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide

3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide

Cat. No. B5887881
M. Wt: 335.3 g/mol
InChI Key: IVWAJDCZNBTLCW-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide, also known as EFPA, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. EFPA belongs to the class of acrylamide derivatives and is characterized by its unique chemical structure, which makes it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been found to have anticancer and anti-inflammatory properties, which may explain the effects of this compound. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may explain its anticancer properties. This compound has also been found to reduce the production of inflammatory cytokines and chemokines, which may explain its anti-inflammatory effects. In addition, this compound has been found to reduce pain sensitivity in animal models of pain.

Advantages and Limitations for Lab Experiments

3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. This compound is also stable under normal laboratory conditions, which allows for long-term storage and handling. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. In addition, this compound has not been extensively studied in vivo, which may limit its potential as a pharmaceutical agent.

Future Directions

There are several future directions for the study of 3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide. One potential direction is the development of this compound analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another direction is the study of the in vivo effects of this compound in animal models of cancer, inflammation, and pain. Further research is needed to fully understand the mechanism of action of this compound and its potential as a pharmaceutical agent.

Synthesis Methods

3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide can be synthesized by the reaction of 4-ethoxyaniline and 3-(trifluoromethyl)cinnamaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds via an aldol condensation followed by dehydration to yield this compound as a yellow crystalline solid with a melting point of 173-174°C.

Scientific Research Applications

3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been studied extensively for its potential as a pharmaceutical agent. It has been shown to exhibit anticancer, anti-inflammatory, and antinociceptive properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. In addition, this compound has been found to have analgesic effects in animal models of pain.

properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO2/c1-2-24-16-9-6-13(7-10-16)8-11-17(23)22-15-5-3-4-14(12-15)18(19,20)21/h3-12H,2H2,1H3,(H,22,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWAJDCZNBTLCW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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